molecular formula C19H29NO5 B2675142 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate CAS No. 30845-22-8

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate

Cat. No.: B2675142
CAS No.: 30845-22-8
M. Wt: 351.443
InChI Key: QVUHDEMEVAIGOF-HNNXBMFYSA-N
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Description

“Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate” is a chemical compound. Tertiary butyl esters, such as this compound, find large applications in synthetic organic chemistry .


Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl (S)-2-{[(tert-butoxycarbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate”. The InChI code is "1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3,(H,14,16)(H,15,18)/t8-,9-/m0/s1" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.33 . It is a solid at room temperature . The compound should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Molecular Structure and Conformation Analysis

One study focused on the molecular and crystal structure of a closely related compound, highlighting the importance of tert-butoxycarbonyl groups in stabilizing molecular conformations through weak intermolecular bonding. This research provides insights into how tert-butoxycarbonyl amino derivatives, such as methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate, might behave in crystalline structures, offering valuable information for designing compounds with desired physical properties (Kozioł et al., 2001).

Role in Synthesis of Biologically Active Compounds

Another study demonstrated the synthesis and characterization of substituted phenyl azetidines, showcasing how tert-butoxycarbonyl amino derivatives serve as crucial intermediates in developing potential antimicrobial agents. This highlights the compound's role in creating new therapeutic options, emphasizing the importance of such intermediates in pharmaceutical research (Doraswamy & Ramana, 2013).

Synthesis of Natural Product Derivatives

Research into the synthesis of key intermediates for natural products, such as Biotin, illustrates the compound's application in creating essential vitamins. This study outlines a method for synthesizing an intermediate crucial for Biotin production, demonstrating the compound's role in synthesizing compounds involved in vital biological processes (Qin et al., 2014).

Development of Novel Catalytic Processes

A study on the synthesis and catalytic oxotransfer activities of oxo molybdenum(vi) complexes using a related aminoalcohol phenolate ligand showcases the broader chemical applications of tert-butoxycarbonyl amino derivatives. This work demonstrates their utility in developing novel catalytic processes that could be applied in various chemical transformations (Hossain et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO5/c1-18(2,3)24-14-10-8-13(9-11-14)12-15(16(21)23-7)20-17(22)25-19(4,5)6/h8-11,15H,12H2,1-7H3,(H,20,22)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUHDEMEVAIGOF-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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